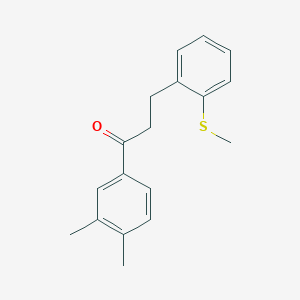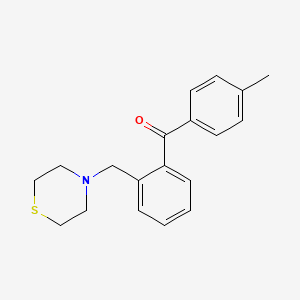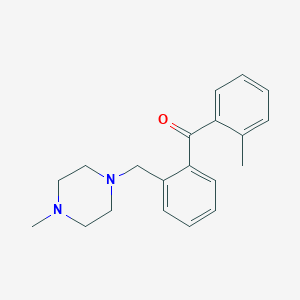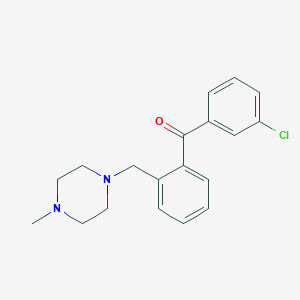
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C18H20OS . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone consists of a propiophenone backbone with two methyl groups attached to the phenyl ring and a thiomethylphenyl group attached to the propionyl moiety .Scientific Research Applications
Environmental Decontamination
3-Methyl-4-nitrophenol, a breakdown product of certain organophosphate insecticides, is structurally similar to the compound . It was found that a particular strain of the bacterium Ralstonia sp. SJ98 can utilize this compound as a sole carbon and energy source, indicating potential environmental decontamination or bioremediation applications. The bacterium demonstrates chemotactic behavior towards this compound, and catechol was identified as a major intermediate in the degradation pathway. This suggests the potential utility of similar compounds in environmental clean-up efforts, particularly for pesticide-contaminated sites (Bhushan et al., 2000).
Spectral Properties and Applications
The spectral properties of certain compounds related to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been investigated, revealing their potential utility in various applications. For instance, the study of 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone (DDTP) highlighted its photoreactivity and the effects of medium acidity on its behavior in different solvents. This compound exhibits properties suitable for applications as a green emitting laser dye (El-Daly et al., 2011).
Micellization and Dye Applications
The dye 1-(2,5-Dimethyl-thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone (DTTP) shows interesting behavior in various solvents, indicating its potential as a probe for determining critical micelle concentrations of certain surfactants. This suggests applications in the field of material science, particularly in understanding the behavior of surfactants and micelles (El-Daly et al., 2013).
Organic Semiconductors
The synthesis and characterization of new organic semiconducting polymers containing fused aromatic rings structurally similar to 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone have been conducted. These polymers demonstrate potential for use in organic thin-film transistors, indicating possible applications in electronics and semiconductor technology (Kong et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKWDGVSKJIMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644329 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-01-3 |
Source


|
| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)






